molecular formula C11H18O3 B2678265 ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate CAS No. 77670-88-3

ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate

Cat. No.: B2678265
CAS No.: 77670-88-3
M. Wt: 198.262
InChI Key: ILCBTVIJUUZCBS-GXSJLCMTSA-N
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Description

Preparation Methods

The synthesis of ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethyl bromoacetate under basic conditions to form the desired ester. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.

Chemical Reactions Analysis

Ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate serves as a versatile building block for synthesizing more complex molecules. Its unique spirocyclic structure allows for the development of novel organic compounds, which can be utilized in various chemical reactions such as oxidation and reduction processes. This compound can be oxidized to form carboxylic acids or reduced to yield alcohols, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is employed to study molecular interactions and biological pathways due to its structural characteristics. Its ability to modulate enzyme activity makes it a useful tool in biochemical assays and studies related to metabolic processes. The spirocyclic nature of the compound allows it to fit into specific binding sites on target proteins, potentially influencing their function .

Medicine

This compound is being investigated for its therapeutic potential in drug development. Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including anti-inflammatory and anticancer properties. Studies are ongoing to explore its efficacy as a lead compound in developing new pharmaceuticals targeting specific diseases .

Case Studies

Study Focus Findings
Study on Enzyme InhibitionInvestigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathwaysThe compound showed promising inhibition rates comparable to known inhibitors, suggesting potential therapeutic applications in metabolic disorders.
Synthesis of Novel DerivativesExplored the synthesis of derivatives from this compound for enhanced biological activitySeveral derivatives exhibited improved interaction with target proteins, indicating a pathway for developing more effective drugs .
Structure-Activity Relationship (SAR) StudiesAnalyzed the relationship between the structure of spirocyclic compounds and their biological activityFindings revealed that modifications to the spirocyclic framework significantly affect biological activity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in drug development, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate, a compound characterized by its unique spirocyclic structure, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under spiro compounds, which are known for their complex three-dimensional structures that can influence biological interactions. The compound has a molecular formula of C10H16O2C_{10}H_{16}O_2 and a molecular weight of approximately 198.26 g/mol .

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound has an IC50 value comparable to standard antioxidants like ascorbic acid.

Assay Type IC50 (µg/mL) Standard (Ascorbic Acid) IC50 (µg/mL)
DPPH98.82 ± 1.014.40 ± 0.10
ABTS4.20 ± 0.133.07 ± 0.05

These findings suggest that the compound could be a promising candidate for developing antioxidant therapies .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. The compound demonstrated notable antibacterial activity with inhibition zones ranging from 20 mm to 24.5 mm against tested pathogens, outperforming gentamicin in some instances.

Bacterial Strain Inhibition Zone (mm)
Strain A24.5
Strain B22.0
Gentamicin Control19.1

This suggests potential applications in treating bacterial infections .

3. Anti-inflammatory Effects

Studies have indicated that this compound may also possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when cells were treated with the compound.

Cytokine Expression Level (pg/mL) Control Level (pg/mL)
IL-6Reduced by 40%Baseline
TNF-alphaReduced by 35%Baseline

These results indicate its potential for managing inflammatory disorders .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Radical Scavenging: The structure of the compound allows it to interact with free radicals effectively, thus preventing cellular damage.
  • Enzyme Inhibition: Molecular docking studies suggest that the compound may inhibit key bacterial enzymes, which is critical for its antimicrobial action .
  • Cytokine Modulation: By modulating the expression of pro-inflammatory cytokines, the compound may help in reducing inflammation .

Case Studies

A recent study explored the effects of this compound in a model of oxidative stress-induced damage in human cells. The treatment resulted in a significant reduction in oxidative markers and improved cell viability compared to untreated controls.

Study Summary:

  • Objective: Evaluate protective effects against oxidative stress.
  • Methodology: Human cell lines exposed to oxidative stress were treated with varying concentrations of the compound.
  • Results: Enhanced cell survival and reduced markers of oxidative damage were observed.

Properties

IUPAC Name

ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)7-9-5-3-4-6-11(9)8-14-11/h9H,2-8H2,1H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBTVIJUUZCBS-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCC[C@]12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.